![molecular formula C19H20BrNO4 B283493 4-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzoic acid](/img/structure/B283493.png)
4-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 4-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzoic acid is not fully understood. However, it has been suggested that the compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects
Studies have shown that 4-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzoic acid exhibits significant biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. Additionally, the compound has been shown to exhibit anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzoic acid in lab experiments is its potential as a lead compound in the development of new anticancer drugs. However, the compound has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on 4-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzoic acid. One of the directions is to investigate the compound's mechanism of action and its potential as a lead compound in the development of new anticancer drugs. Additionally, further studies are needed to evaluate the compound's safety and toxicity in vivo. Furthermore, the compound's potential applications in other fields, such as anti-inflammatory and antioxidant therapies, should be explored.
Conclusion
In conclusion, 4-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzoic acid is a chemical compound that has potential applications in various fields of scientific research. The compound has been synthesized using different methods and has been found to exhibit significant antitumor activity. Further research is needed to explore the compound's mechanism of action, safety, and potential applications in other fields.
Synthesemethoden
4-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzoic acid can be synthesized using different methods. One of the commonly used methods involves the reaction of 4-aminobenzoic acid with allyl bromide and potassium carbonate in dimethylformamide. The resulting product is then reacted with 4-(bromoacetyl)-3-ethoxy-5-hydroxybenzyl alcohol in the presence of sodium hydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzoic acid has potential applications in various fields of scientific research. One of the primary applications of this compound is in the development of new drugs. It has been found to exhibit significant antitumor activity and can be used as a lead compound in the development of new anticancer drugs.
Eigenschaften
Molekularformel |
C19H20BrNO4 |
---|---|
Molekulargewicht |
406.3 g/mol |
IUPAC-Name |
4-[(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]benzoic acid |
InChI |
InChI=1S/C19H20BrNO4/c1-3-9-25-18-16(20)10-13(11-17(18)24-4-2)12-21-15-7-5-14(6-8-15)19(22)23/h3,5-8,10-11,21H,1,4,9,12H2,2H3,(H,22,23) |
InChI-Schlüssel |
WOMXPGOMJNYREY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)C(=O)O)Br)OCC=C |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)C(=O)O)Br)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.